molecular formula C6H6FNOS B3335502 1-(5-Fluorothiophen-2-yl)ethanone oxime CAS No. 1245782-60-8

1-(5-Fluorothiophen-2-yl)ethanone oxime

Cat. No. B3335502
CAS RN: 1245782-60-8
M. Wt: 159.18
InChI Key: RSTSNZBTXCHQFH-XBXARRHUSA-N
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Description

1-(5-Fluorothiophen-2-yl)ethanone oxime is a chemical compound with the CAS Number: 1245782-60-8 . It has a molecular weight of 160.19 and its InChI code is 1S/C6H7FNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-4,10H,1H3 .


Synthesis Analysis

Oxime esters, such as 1-(5-Fluorothiophen-2-yl)ethanone oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .


Molecular Structure Analysis

The molecular structure of 1-(5-Fluorothiophen-2-yl)ethanone oxime is defined by its InChI code: 1S/C6H7FNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-4,10H,1H3 .


Chemical Reactions Analysis

Oxime esters, including 1-(5-Fluorothiophen-2-yl)ethanone oxime, act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

Scientific Research Applications

Building Blocks in Modern Heterocyclic Chemistry

Oxime esters, such as 1-(5-Fluorothiophen-2-yl)ethanone oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

Biologically Active Oxime Ethers

Oxime ethers are a class of compounds containing the >C=N-O-R moiety . The presence of this moiety affects the biological activity of the compounds . Oxime ethers have been found to exhibit bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .

Drug Development

The characteristic ether moiety of the oxime is a structural element in the molecules of known drugs . An example is oxiconazole, an antifungal drug in the form of a salt .

Organic Solar Cells (OSCs)

In the field of organic solar cells, the compound has been used to improve the charge transport properties . The long-range backbone ordering is beneficial for reducing disorders on the energy distribution of the electron transport level, thereby improving the carrier lifetime in heterojunctions .

Energy Transfer in OSCs

Long-range energy transfer assists poly [(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)-benzo[1,2-b:4,5-b′]dithiophene))-alt-(5,5-(1′,3′-di-2-thienyl-5′,7′-bis(2-ethylhexyl)benzo[1′,2′-c:4′,5′-c′]dithiophene-4,8-dione))] (PM6) excitons to reach the preferred interfaces without being quenched by [6,6]-phenyl-C71-butyric acid methyl ester (PC71BM) clusters, yielding no signs of bimolecular recombination and a high power conversion efficiency .

Molecular Packing Structure in Solid Films

The compound prefers a face-on dominant packing structure with an in-plane long-range conjugated backbone packing in films . This effective molecular packing structure in solid films plays a prominent role in photoelectric conversion processes .

Safety and Hazards

The safety data sheet for 1-(5-Fluorothiophen-2-yl)ethanone oxime indicates that it is toxic if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and seeking immediate medical help if swallowed .

properties

IUPAC Name

(NE)-N-[1-(5-fluorothiophen-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTSNZBTXCHQFH-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluorothiophen-2-yl)ethanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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